11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid
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Overview
Description
11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid is a complex organic compound characterized by the presence of an imidazole ring, a bromophenyl group, and an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid typically involves a multi-step process. One common method includes the azo coupling reaction between 4-bromophenyldiazonium tetrafluoroborate and an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often involve maintaining a specific temperature and pH to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid involves its interaction with molecular targets through its imidazole and azo groups. These interactions can affect various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-Bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: This compound shares a similar azo-imidazole structure but with different substituents, leading to variations in its chemical and biological properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with an azo group, used in different applications due to its distinct structure.
Uniqueness
11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid is unique due to its combination of a long alkyl chain, an imidazole ring, and a bromophenyl group. This combination provides a unique set of chemical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
827615-72-5 |
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Molecular Formula |
C20H27BrN4O2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
11-[2-[(4-bromophenyl)diazenyl]imidazol-1-yl]undecanoic acid |
InChI |
InChI=1S/C20H27BrN4O2/c21-17-10-12-18(13-11-17)23-24-20-22-14-16-25(20)15-8-6-4-2-1-3-5-7-9-19(26)27/h10-14,16H,1-9,15H2,(H,26,27) |
InChI Key |
KTPOGGUVTKOXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=CN2CCCCCCCCCCC(=O)O)Br |
Origin of Product |
United States |
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